![molecular formula C24H26ClN3O3 B281977 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in signal transduction pathways that are important for the regulation of immune responses, hematopoiesis, and other physiological processes. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune responses. Specifically, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid targets JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid reduces the production of cytokines and other inflammatory mediators that contribute to autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid are primarily related to its inhibition of JAK3. By reducing cytokine production, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can help to reduce inflammation and improve symptoms in patients with autoimmune diseases. However, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may also have other effects on the immune system, such as altering the balance of different immune cell populations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid for lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for investigating the role of JAK3 in immune responses and for testing potential therapies for autoimmune diseases. However, one limitation of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is that it may have off-target effects on other JAK family members or other signaling pathways, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of JAK3 inhibition on the immune system and other physiological processes. Additionally, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may have potential applications in the treatment of other diseases beyond autoimmune diseases, such as cancer or infectious diseases. Further research is needed to fully understand the potential of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds.
Méthodes De Synthèse
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 4-chlorobenzonitrile, which is then converted into 4-chlorophenylpiperazine. The piperazine is then reacted with 4-(4-aminophenyl)butyric acid to form the intermediate compound, which is then further reacted with cyclohexanone to produce the final product.
Applications De Recherche Scientifique
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical trials for its therapeutic potential in autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been investigated for its potential use in the treatment of other diseases, such as multiple sclerosis and graft-versus-host disease.
Propriétés
Formule moléculaire |
C24H26ClN3O3 |
|---|---|
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
6-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h1-2,5-12,21-22H,3-4,13-16H2,(H,26,29)(H,30,31) |
Clé InChI |
ZVKMUHWMDRJOIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



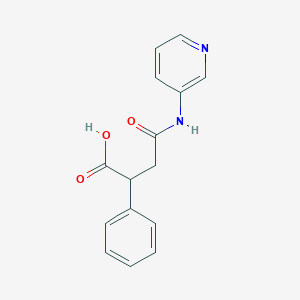
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
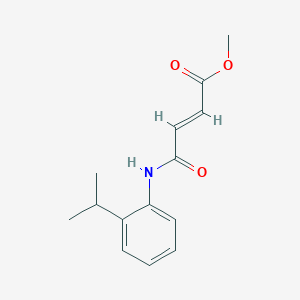
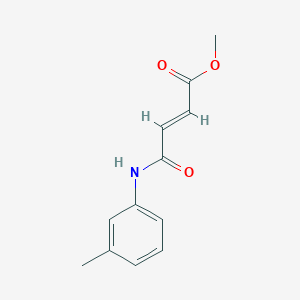
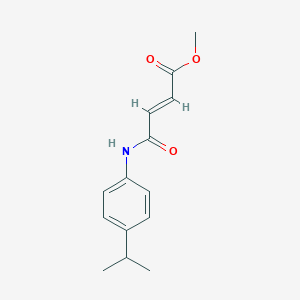

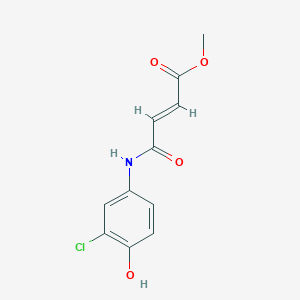

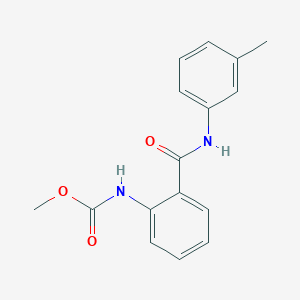
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)